molecular formula C11H15NO2 B13730944 Azanium;prop-2-enoate;styrene CAS No. 35209-54-2

Azanium;prop-2-enoate;styrene

Katalognummer: B13730944
CAS-Nummer: 35209-54-2
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: KKVDXUINSGVKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azanium;prop-2-enoate;styrene is a compound that combines azanium, prop-2-enoate, and styrene. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Azanium is a positively charged ion (NH4+), prop-2-enoate is a derivative of acrylic acid, and styrene is a monomer used in the production of polystyrene and other copolymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azanium;prop-2-enoate;styrene typically involves the polymerization of styrene with prop-2-enoate in the presence of azanium. The process can be carried out using various polymerization techniques, including free radical polymerization, emulsion polymerization, and suspension polymerization. The reaction conditions, such as temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the properties of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization reactors where styrene and prop-2-enoate are copolymerized in the presence of azanium. The process is optimized to achieve high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Azanium;prop-2-enoate;styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Azanium;prop-2-enoate;styrene has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of azanium;prop-2-enoate;styrene involves its interaction with various molecular targets and pathways. The azanium ion can participate in ionic interactions, while the prop-2-enoate and styrene moieties can undergo polymerization and other chemical transformations. These interactions and transformations contribute to the compound’s unique properties and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azanium;prop-2-enoate;styrene is unique due to its combination of azanium, prop-2-enoate, and styrene, which imparts a distinct set of chemical and physical properties. This uniqueness makes it valuable in a wide range of scientific and industrial applications, from polymer synthesis to biomedical research .

Eigenschaften

CAS-Nummer

35209-54-2

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

azanium;prop-2-enoate;styrene

InChI

InChI=1S/C8H8.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h2-7H,1H2;2H,1H2,(H,4,5);1H3

InChI-Schlüssel

KKVDXUINSGVKCB-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+]

Verwandte CAS-Nummern

113177-31-4
35209-54-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.